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Compound of Interest

2-chloro-N-(2-
Compound Name: )
methylphenyl)acetamide

Cat. No.: B1580810

Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid fur das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur
chemischen Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid, einem vielseitigen
Ausgangsstoff fur die Synthese von Wirkstoffkandidaten. Die Reaktivitat der a-Chlor-Gruppe
ermoglicht einfache nukleophile Substitutionsreaktionen, wodurch eine breite Palette von
Analoga flr das biologische Screening zuganglich wird. Wir erlautern die wissenschaftliche
Rationale hinter den Derivatisierungsstrategien und stellen validierte, schrittweise Protokolle fur
die Synthese von N-, S- und O-substituierten Derivaten zur Verfugung. Ziel ist es, Forschern
eine robuste methodische Grundlage zu bieten, um strukturell vielfaltige Molekulbibliotheken
fur die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu erstellen.

Einleitung und wissenschaftliche Rationale

2-Chlor-N-(2-methylphenyl)acetamid ist ein wichtiges Zwischenprodukt in der organischen
Synthese. Seine chemische Struktur, die ein reaktives Chloratom an einer Acetamid-Einheit
aufweist, macht es zu einem idealen Elektrophil fiir die nukleophile Substitution.[1][2] Diese
Eigenschatft ist in der medizinischen Chemie von groRem Wert, da sie die systematische
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Modifikation des Molekuls zur Erforschung von Struktur-Wirkungs-Beziehungen (SAR)
ermdglicht.[3]

Die Einfuhrung verschiedener funktioneller Gruppen durch Derivatisierung kann die
pharmakokinetischen und pharmakodynamischen Eigenschaften des Molekiils entscheidend
beeinflussen. Zu den modulierbaren Parametern gehdéren:

Lipophilie: Beeinflusst die Membranpermeabilitdt und die Verteilung im Kérper.

» Wasserstoffbriicken-Potenzial: Wichtig fiir die Interaktion mit biologischen Zielstrukturen wie
Enzymen oder Rezeptoren.

» Sterische Hinderung: Kann die Selektivitat und die Bindungsaffinitat zum Zielprotein
verandern.

» Einfihrung von Pharmakophoren: Das Anfiigen bekannter bioaktiver Einheiten (z. B.
Heterocyclen) kann zu neuen oder verbesserten biologischen Aktivitaten fihren.

Derivate von Chloracetamiden haben ein breites Spektrum an biologischen Aktivitaten gezeigt,
darunter antimikrobielle, antifungale, antidepressive und antiproliferative Eigenschaften, was
ihre Bedeutung als Ausgangspunkt fur die Wirkstoffentwicklung unterstreicht.[4][5][6]

Chemische Grundlagen: Die Nukleophile
Substitution

Die primare Reaktion zur Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid ist eine
bimolekulare nukleophile Substitution (SN2). Bei diesem Mechanismus greift ein Nukleophil
(Nu:~) das Kohlenstoffatom an, das an das Chloratom gebunden ist, und verdrangt das
Chlorid-lon in einem einzigen konzertierten Schritt.[7]

Abbildung 1: Allgemeiner Sy2-Mechanismus.

Die Effizienz dieser Reaktion hangt von der Starke des Nukleophils und den
Reaktionsbedingungen ab, insbesondere vom Lésungsmittel und der Anwesenheit einer Base
zur Neutralisierung des entstehenden Chlorwasserstoffs (HCI).[1][8]
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Derivatisierungsstrategien und experimentelle
Protokolle

Die folgenden Protokolle beschreiben bewahrte Methoden zur Synthese verschiedener
Derivatklassen aus 2-Chlor-N-(2-methylphenyl)acetamid.

Strategie 1: S-Derivatisierung mit Thiol-Nukleophilen

Die Reaktion mit Thiolen fuhrt zur Bildung von Thioethern. Thioether-Bindungen sind in vielen
biologisch aktiven Molekulen von Bedeutung. Das folgende Protokoll basiert auf der Synthese
von Benzimidazol-Derivaten, die als potenzielle Antidepressiva untersucht wurden.[4]

Protokoll 1: Synthese von 2-((1H-Benzimidazol-2-yl)thio)-N-(2-methylphenyl)acetamid
o Materialien:
o 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Aqg.)

2-Mercaptobenzimidazol (1.0 Aq.)

o

o

Triethylamin (TEA) (1.5 Aq.)

o

Ethanol (wasserfrei)

[¢]

Rundkolben, Magnetrihrer, Ruckflusskihler

e Durchfiihrung:

o

Losen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Aq.) und 2-Mercaptobenzimidazol
(1.0 Ag.) in einem Rundkolben in einer ausreichenden Menge wasserfreiem Ethanol.

o

Fuigen Sie Triethylamin (1.5 Ag.) als Base hinzu. Die Base neutralisiert die bei der
Reaktion entstehende Salzsaure.[4]

o

Erhitzen Sie die Reaktionsmischung unter Rihren fur 4-6 Stunden unter Ruckfluss.

Uberwachen Sie den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC).

o
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o Nach Abschluss der Reaktion kiihlen Sie die Mischung auf Raumtemperatur ab. Das
Produkt fallt oft als Feststoff aus.

o Giel3en Sie die Reaktionsmischung in eiskaltes Wasser, um die Fallung des Rohprodukts
zu vervollstandigen.[5]

o Filtrieren Sie den Niederschlag mit einem Buchnertrichter ab, waschen Sie ihn grundlich
mit kaltem Wasser und trocknen Sie ihn.

o Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Losungsmittel
(z. B. Ethanol), um das reine Produkt zu erhalten.[5]

Strategie 2: N-Derivatisierung mit Amin-Nukleophilen

Die Alkylierung von priméaren oder sekundaren Aminen mit 2-Chlor-N-(2-methylphenyl)acetamid
ist eine direkte Methode zur Synthese von komplexeren Amiden und zur Einfihrung von
basischen Stickstoffzentren, die haufig die Loslichkeit und die Pharmakokinetik verbessern.

Protokoll 2: Synthese von N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamid
e Materialien:

o 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Aqg.)

o

Piperidin (1.2 Aq.)

[¢]

Kaliumcarbonat (K2COs) (2.0 Ag.)

[¢]

Dimethylformamid (DMF) oder Acetonitril (ACN)

[e]

Rundkolben, Magnetrihrer
e Durchfuhrung:

o Losen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Ag.) in einem Rundkolben in DMF
oder ACN.
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Fiigen Sie Piperidin (1.2 Ag.) und fein pulverisiertes Kaliumcarbonat (2.0 Ag.) hinzu.
K2CO:s dient als anorganische Base, um das entstehende HCI zu neutralisieren.[8]

Ruhren Sie die Suspension bei Raumtemperatur oder leicht erhéhter Temperatur (50—60
°C), um die Reaktionsgeschwindigkeit zu erh6hen.[8]

Verfolgen Sie den Umsatz mittels DC oder LC-MS.
Nach vollstandigem Umsatz filtrieren Sie die anorganischen Salze ab.
Entfernen Sie das Lésungsmittel im Vakuum am Rotationsverdampfer.

Nehmen Sie den Rickstand in einem organischen Losungsmittel (z. B. Ethylacetat) auf
und waschen Sie ihn mit Wasser und anschlie3end mit einer gesattigten Kochsalzlésung
(Sole).[7]

Trocknen Sie die organische Phase Uber wasserfreiem Natriumsulfat (Naz2SOa), filtrieren
Sie und konzentrieren Sie sie im Vakuum.

Reinigen Sie das Rohprodukt bei Bedarf mittels Sdulenchromatographie auf Kieselgel.

Strategie 3: O-Derivatisierung mit Phenol-Nukleophilen

Die Bildung von Etherbindungen durch Reaktion mit Phenolen erfordert typischerweise die

vorherige Deprotonierung des Phenols zu einem reaktiveren Phenolat-Nukleophil.

Protokoll 3: Synthese von N-(2-Methylphenyl)-2-(phenoxy)acetamid

o Materialien:

o

o

[¢]

[¢]

[e]

Phenol (1.1 Aq.)

Natriumhydrid (NaH, 60 % in Mineraldl) (1.2 Aq.)
2-Chlor-N-(2-methylphenyl)acetamid (1.0 Aqg.)
Tetrahydrofuran (THF), wasserfrei

Zweihalskolben, Tropftrichter, Magnetrihrer, Inertgasatmosphére (Stickstoff oder Argon)
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e Durchfuhrung:

o Suspendieren Sie Natriumhydrid (1.2 Aqg.) in einem trockenen Zweihalskolben unter
Inertgasatmosphare in wasserfreiem THF.

o Kuhlen Sie die Suspension in einem Eisbad auf 0 °C.

o Losen Sie Phenol (1.1 Ag.) in wasserfreiem THF und geben Sie es langsam Uber einen
Tropftrichter zur NaH-Suspension. Ruhren Sie die Mischung, bis die
Wasserstoffentwicklung aufhort. Dies zeigt die vollstandige Bildung des Natriumphenolats
an.[7]

o Losen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Aq.) in wasserfreiem THF und geben
Sie es tropfenweise zur Phenolat-Losung bei 0 °C.

o Lassen Sie die Reaktion langsam auf Raumtemperatur erwdrmen und rithren Sie tber
Nacht oder bis die DC-Analyse den vollstandigen Umsatz des Ausgangsmaterials anzeigt.

o Kuhlen Sie die Reaktion erneut auf 0 °C und l6schen Sie sie vorsichtig durch langsame
Zugabe von Wasser oder einer gesattigten wassrigen Ammoniumchlorid-Lésung.[7]

o Extrahieren Sie das Produkt mit einem organischen Lésungsmittel (z. B. Ethylacetat).

o Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie
Uber Naz2SOes, filtrieren Sie und entfernen Sie das Losungsmittel im Vakuum.

o Reinigen Sie das Rohprodukt durch Sdulenchromatographie oder Umkristallisation.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Derivatisierung.

Zusammenfassung der Daten und Charakterisierung

Die erfolgreiche Synthese der Derivate muss durch Standard-Analysemethoden wie
Kernspinresonanzspektroskopie (*H- und 3C-NMR), Infrarotspektroskopie (IR) und

Massenspektrometrie (MS) bestatigt werden. Die folgende Tabelle fasst beispielhafte Daten fir
die beschriebenen Derivate zusammen.
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Charakteris

Erwartete .
. . Schmelzpu tisches *H-
Verbindung  Struktur Nukleophil Ausbeute .
(%) nkt (°C) NMR-Signal
0
(3, ppm)
Ausgangsmat  CI-CH2-CO- 4.2 (s, 2H, CI-
. - - 105-106[4]
erial NH-Ar CH2)
_ RS-CH2-CO- ) ] ~3.8-4.3 (s,
S-Derivat Thiol 60-75[4] Variabel
NH-Ar 2H, S-CH2)
_ R2N-CH2-CO- _ _ ~3.0-3.5 (s,
N-Derivat Amin 50-80 Variabel
NH-Ar 2H, N-CH2)
_ RO-CH2-CO- . ~4.5-4.8 (s,
O-Derivat Phenol 40-70 Variabel
NH-Ar 2H, O-CH2)
Ar = 2-
Methylphenyl

Sicherheitsvorkehrungen

e 2-Chlor-N-(2-methylphenyl)acetamid und andere Chloracetamide sind reizend und potenziell
gesundheitsschadlich bei Verschlucken, Einatmen oder Hautkontakt.[7]

o Natriumhydrid (NaH) ist hochentziindlich und reagiert heftig mit Wasser unter Freisetzung
von entztindbarem Wasserstoffgas. Es muss unter einer inerten Atmosphare gehandhabt
werden.

e Triethylamin und Piperidin sind atzend und haben stechende Gerlche.

» Alle Arbeiten missen in einem gut beliifteten Abzug unter Verwendung geeigneter
personlicher Schutzausristung (PSA), einschliel3lich Handschuhen, Schutzbrille und
Laborkittel, durchgefiihrt werden. Konsultieren Sie vor Gebrauch stets die
Sicherheitsdatenblatter (SDB) der jeweiligen Chemikalien.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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